BenchChemオンラインストアへようこそ!

DM4-Spdb

ADC Linker Stability Plasma Half-life Disulfide Cleavable Linkers

SPDB-DM4 is the definitive cleavable linker-payload for ADCs requiring potent bystander killing. Its lipophilic metabolites (DM4, S-methyl-DM4) are ~1000-fold more cytotoxic than non-cleavable linker adducts, driving robust efficacy in heterogeneous solid tumors. Clinically validated as the backbone of tusamitamab ravtansine (Phase III). The hindered disulfide SPDB linker ensures plasma stability with intracellular glutathione-mediated release. Supplied as lyophilized powder at ≥98% purity. Do not substitute—linker-payload choice non-linearly alters ADC stability, DAR, and efficacy.

Molecular Formula C46H63ClN4O14S2
Molecular Weight 995.6 g/mol
Cat. No. B8082567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-Spdb
Molecular FormulaC46H63ClN4O14S2
Molecular Weight995.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1
InChIKeyLAVNQRWLLQGEIB-CUSRITNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DM4-Spdb (SPDB-DM4) Linker-Payload for Cleavable Antibody-Drug Conjugates: Procurement and Research Grade Specifications


DM4-Spdb, also known as SPDB-DM4, is a drug-linker conjugate comprising the potent maytansinoid cytotoxic payload DM4 (ravtansine) linked via the SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) cleavable linker . It is a critical intermediate for the synthesis of disulfide-linked antibody-drug conjugates (ADCs) targeting oncology indications. The conjugate is characterized by a molecular weight of approximately 995.59 g/mol and is supplied as a lyophilized powder with >98% purity . The SPDB linker incorporates a hindered disulfide bond that is stable in plasma but cleaved intracellularly by glutathione, enabling targeted payload release [1].

Why In-Class Maytansinoid Drug-Linker Conjugates Cannot Be Substituted for DM4-Spdb


Generic substitution of DM4-Spdb with other maytansinoid conjugates (e.g., DM1-SMCC, SPP-DM1) is precluded by quantifiable differences in linker stability, achievable drug-to-antibody ratio (DAR), metabolic activation pathways, and in vivo efficacy. The SPDB linker provides superior plasma stability compared to less hindered disulfide linkers like SPP [1], while its hydrophobic nature limits DAR to prevent aggregation, a constraint overcome by the sulfo-SPDB variant [2]. Critically, SPDB-DM4 generates lipophilic metabolites (DM4 and S-methyl-DM4) that are nearly 1000-fold more cytotoxic than the lysine adduct from non-cleavable linkers, driving superior bystander killing and in vivo activity [3]. These specific, data-backed performance attributes mean that substituting a different linker-payload combination will alter ADC stability, efficacy, and safety profile in a non-linear and unpredictable manner.

Quantitative Differentiation Evidence for DM4-Spdb (SPDB-DM4) Against Closest Linker-Payload Alternatives


Superior Plasma Stability of SPDB Linker Reduces Premature Payload Release

The SPDB linker confers exceptional plasma stability to DM4 conjugates, with a measured half-life exceeding 90 hours under physiological conditions, significantly reducing off-target payload release compared to less hindered disulfide linkers like SPP . The sulfo-SPDB variant further prevents cleavage in the bloodstream, improving the therapeutic window [1]. This stability is critical for maintaining ADC integrity during circulation prior to tumor delivery.

ADC Linker Stability Plasma Half-life Disulfide Cleavable Linkers

Higher Drug-to-Antibody Ratio (DAR) Without Aggregation Enabled by Hydrophilic Sulfo-SPDB Linker

Conjugation with hydrophobic linkers like SPDB or SMCC limits the achievable drug-to-antibody ratio (DAR) before aggregation occurs. The hydrophilic sulfo-SPDB linker variant enables conjugation of the hydrophobic DM4 payload at a higher DAR (up to 4) without triggering aggregation or loss of antibody affinity [1]. In contrast, conjugates made with hydrophobic SPDB or SMCC linkers show significant aggregation at lower DARs (~3.5), compromising ADC homogeneity and efficacy [1].

ADC Aggregation DAR Optimization Hydrophilic Linkers

Superior In Vivo Antitumor Efficacy of Sulfo-SPDB-DM4 Over SPDB-DM4 and SPP-DM1 in Xenograft Models

In a direct comparison of linker-payload combinations conjugated to the anti-FOLR1 antibody M9346A, the sulfo-SPDB-DM4 ADC (IMGN853) demonstrated superior in vivo efficacy relative to SPDB-DM4 and SPP-DM1 conjugates [1]. Against the Ovcar-3 ovarian cancer xenograft model, sulfo-SPDB-DM4 was the most active conjugate, achieving complete tumor regression, whereas SPDB-DM4 and SPP-DM1 showed only partial responses [1]. Against KB tumors, sulfo-SPDB-DM4 and SPDB-DM4 had comparable activity, both outperforming SPP-DM1 [1].

In Vivo Efficacy Xenograft Models ADC Head-to-Head Comparison

1000-Fold More Potent Lipophilic Metabolites Drive Superior Bystander Killing and In Vivo Efficacy of SPDB-DM4

Disulfide-linked ADCs like SPDB-DM4 generate lipophilic metabolites (DM4 and S-methyl-DM4) that are nearly 1000 times more cytotoxic than the more hydrophilic lysine-N(epsilon)-linker-maytansinoid adduct produced by non-cleavable thioether linkers (e.g., SMCC-DM1) when added extracellularly [1]. This stark difference in potency explains the frequently observed superior in vivo efficacy of disulfide-linked conjugates [1]. The lipophilic nature of these metabolites enables them to diffuse across cell membranes and exert a 'bystander' effect on neighboring antigen-negative tumor cells.

ADC Metabolism Bystander Effect Lipophilic Metabolites

Clinical Validation: Phase III Trial of SPDB-DM4 ADC (SAR408701) vs. Docetaxel in NSCLC

The SPDB-DM4 linker-payload is the foundation for the clinical-stage ADC tusamitamab ravtansine (SAR408701), which is currently being evaluated in a randomized Phase III trial (NCT04154956) comparing it to docetaxel in patients with CEACAM5-positive metastatic non-squamous non-small cell lung cancer (NSCLC) [1]. This advanced clinical development, including a completed Phase I/II study [2], provides robust validation of the linker-payload's safety and efficacy profile in humans, a level of evidence unavailable for many alternative maytansinoid conjugates.

Clinical Trial Phase III NSCLC CEACAM5

Optimal Research and Development Applications for DM4-Spdb (SPDB-DM4) Linker-Payload


Preclinical ADC Development Targeting Solid Tumors with Heterogeneous Antigen Expression

The SPDB-DM4 linker-payload is optimally suited for generating ADCs against solid tumor targets where heterogeneous antigen expression and the need for bystander killing are key concerns. The generation of highly potent, lipophilic metabolites (DM4 and S-methyl-DM4) enables effective killing of adjacent antigen-negative tumor cells, a phenomenon directly supported by the ~1000-fold greater cytotoxicity of these metabolites compared to non-cleavable linker adducts [1]. This property is critical for achieving robust in vivo efficacy in xenograft models, as demonstrated for multiple targets including FOLR1, CEACAM5, and CDH6 [2][3][4].

Manufacturing of ADCs Requiring High DAR and Low Aggregation for Improved Therapeutic Index

For ADC programs aiming to maximize drug loading without compromising biophysical properties, the sulfo-SPDB variant of this linker-payload offers a clear advantage. It enables conjugation at a DAR of 3-4 while maintaining low aggregation (<5%), a critical quality attribute for clinical development [5]. This is in contrast to hydrophobic linkers like SPDB or SMCC, which can cause aggregation at similar DARs, leading to rapid clearance and reduced efficacy. The successful clinical translation of IMGN853 (mirvetuximab soravtansine), which utilizes this sulfo-SPDB-DM4 design with a DAR of 3-4, validates this approach [6].

Clinical Development of ADCs for CEACAM5-Positive Cancers, Including NSCLC and Gastric Cancer

The SPDB-DM4 linker-payload is the backbone of tusamitamab ravtansine (SAR408701), an ADC that has advanced to Phase III clinical trials for CEACAM5-positive non-small cell lung cancer (NSCLC) [7]. Preclinical studies with this conjugate demonstrated potent, sub-nanomolar killing of CEACAM5-positive tumor cells and strong antitumor effects in patient-derived xenograft (PDX) models of colorectal, lung, and gastric tumors [3]. This clinical validation reduces the risk profile for research groups and companies pursuing similar CEACAM5-targeting strategies or exploring other solid tumor antigens with comparable expression patterns.

Investigating ADC Resistance Mechanisms, Particularly P-gp-Mediated Efflux

Given the established role of P-gp as a resistance factor for maytansinoid payloads, SPDB-DM4 ADCs serve as valuable tools for studying resistance mechanisms. Research has shown that P-gp overexpression can confer >100-fold resistance to mirvetuximab soravtansine (sulfo-SPDB-DM4) in vitro [8]. This data underscores the importance of selecting target antigens that are not co-expressed with P-gp or combining these ADCs with P-gp inhibitors. Furthermore, the development of hydrophilic linkers like sulfo-SPDB aims to mitigate this resistance, making comparative studies with SPDB-DM4 essential for optimizing next-generation ADCs [5].

Quote Request

Request a Quote for DM4-Spdb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.